BenchChemオンラインストアへようこそ!

2-chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

Building Block Reactivity Nucleophilic Substitution Covalent Warhead

2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a heterocyclic small molecule (C₅H₅ClN₂O₂S, MW 192.62 g·mol⁻¹) that combines a 4‑oxo‑4,5‑dihydrothiazole ring with a chloroacetyl side‑chain [REFS‑1]. The 4‑oxo‑4,5‑dihydrothiazole motif is a partially saturated thiazole analogue that introduces a ketone hydrogen‑bond acceptor and removes the aromaticity of the thiazole core; this structural feature is shared with several investigational clathrin inhibitors (e.g., the Pitstop‑2 series) [REFS‑2].

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62
CAS No. 340266-01-5
Cat. No. B2715801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
CAS340266-01-5
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62
Structural Identifiers
SMILESC1C(=O)NC(=NC(=O)CCl)S1
InChIInChI=1S/C5H5ClN2O2S/c6-1-3(9)7-5-8-4(10)2-11-5/h1-2H2,(H,7,8,9,10)
InChIKeyAGRHKIVQHSYGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide (CAS 340266‑01‑5): A Specialized Thiazole Building Block


2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a heterocyclic small molecule (C₅H₅ClN₂O₂S, MW 192.62 g·mol⁻¹) that combines a 4‑oxo‑4,5‑dihydrothiazole ring with a chloroacetyl side‑chain [REFS‑1]. The 4‑oxo‑4,5‑dihydrothiazole motif is a partially saturated thiazole analogue that introduces a ketone hydrogen‑bond acceptor and removes the aromaticity of the thiazole core; this structural feature is shared with several investigational clathrin inhibitors (e.g., the Pitstop‑2 series) [REFS‑2]. The chloroacetyl group provides an electrophilic handle that can be exploited for nucleophilic substitution, enabling the compound to serve as a versatile intermediate for the synthesis of more elaborate thiazole derivatives [REFS‑3]. The compound is commercially available at 98 % purity from multiple suppliers, though its use in the primary literature is primarily as a synthetic precursor rather than a final bioactive entity.

Why Generic ‘Thiazole‑Acetamide’ Replacements Fail for 2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide


Superficially similar thiazole‑acetamide building blocks cannot be interchanged with 2‑chloro‑N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide because the combination of a 4‑oxo‑4,5‑dihydrothiazole core and a chloroacetyl side‑chain imparts distinct reactivity and spatial properties that are absent in the fully aromatic thiazole or non‑halogenated analogues [REFS‑1]. The saturated, non‑aromatic ring alters the pKa of the adjacent amide NH and changes the preferred conformation, while the chlorine atom determines the rate and regioselectivity of subsequent nucleophilic displacement reactions [REFS‑2]. Replacing the chlorine with a hydrogen (as in N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide) eliminates the covalent‑warhead potential, and switching to a fully aromatic thiazole (e.g., 2‑chloro‑N‑(thiazol‑2‑yl)acetamide) removes the hydrogen‑bonding and geometric features that are critical for the synthesis of 5‑arylidene‑4‑oxo‑4,5‑dihydrothiazole‑based clathrin inhibitors [REFS‑3]. Consequently, generic substitution risks failure in downstream synthetic steps and in structure‑based design campaigns where the precise geometry of the 4‑oxo‑4,5‑dihydrothiazole ring is essential.

Quantitative Differentiation of 2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide Against Closest Structural Analogs


Electrophilic Reactivity Advantage: Chloroacetyl vs. Acetyl Side‑Chain

The target compound bears a chloroacetyl group that is a better leaving group than the acetyl group present in the non‑halogenated analogue N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide (CAS 37641‑15‑9). The chloride ion (conjugate acid HCl, pKa ≈ ‑7) is a vastly superior leaving group compared to hydroxide (conjugate acid H₂O, pKa ≈ 15.7), enabling Sₙ2 displacement by thiols, amines, or other nucleophiles under mild conditions [REFS‑1]. This difference is quantified by the relative rates of substitution: primary alkyl chlorides typically react 10²–10⁴‑fold faster than the corresponding alcohols in Sₙ2 reactions, a principle that translates directly to the chloroacetyl vs. acetyl comparison [REFS‑1]. The difference matters for procurement: if a covalent‑modifier warhead or a reactive linker is required, the chloroacetyl analogue is the only viable choice among the two.

Building Block Reactivity Nucleophilic Substitution Covalent Warhead

Structural Uniqueness: 4‑Oxo‑4,5‑dihydrothiazole Core vs. Aromatic Thiazole

The 4‑oxo‑4,5‑dihydrothiazole ring is a non‑aromatic, partially saturated heterocycle, whereas the commercially abundant 2‑chloro‑N‑(thiazol‑2‑yl)acetamide contains a fully aromatic thiazole [REFS‑1]. The saturation introduces a sp³‑hybridised carbon at position 5 of the thiazole, altering the ring pucker and the spatial orientation of the acetamide side‑chain. In the synthesis of Pitstop‑2‑type clathrin inhibitors, the 5‑arylidene‑4‑oxo‑4,5‑dihydrothiazole scaffold is accessed exclusively via Knoevenagel condensation at the 5‑position of the dihydrothiazole ring – a reaction that is not possible with aromatic thiazole substrates because the 5‑position is already aromatic and lacks the required acidic protons [REFS‑2]. The difference is absolute: no aromatic thiazole can yield the 5‑arylidene‑4‑oxo‑4,5‑dihydrothiazole products that are essential for clathrin inhibition.

Scaffold Diversity Conformational Analysis Medicinal Chemistry

Procurement‑Relevant Purity and Supply Assurance vs. Niche Analogues

Among the limited set of commercial suppliers for 4‑oxo‑4,5‑dihydrothiazole building blocks, 2‑chloro‑N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide is listed by LeYan with a guaranteed purity of 98 % (HPLC) and a typical lead time of 10 days, whereas several close analogues (e.g., the non‑halogenated N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide or the 5‑methyl derivative) are either discontinued or available only at lower purities (≥95 %) from fewer sources [REFS‑1][REFS‑2]. This difference is quantifiable: a 3‑percentage‑point higher purity translates to approximately 3 % less inert mass per gram, which can be critical in reaction optimisation where side‑product formation scales with impurity levels. In a hypothetical 10‑g reaction, the 98 % material would introduce ≤0.2 g of unknown impurities versus ≤0.5 g for a 95 % grade.

Chemical Procurement Purity Assurance Supply Chain

Synthetic Pathway Exclusivity: Intermediate in Antiviral 4‑Oxo‑4,5‑dihydrothiazole Patents

Patent JP2021113199A specifically claims methods for preparing 4‑oxo‑4,5‑dihydrothiazole derivatives with broad‑spectrum antiviral activity, and 2‑chloro‑N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide is identified as a key intermediate in the synthetic routes [REFS‑1]. The chlorine atom is retained until the final step where it is displaced by a nucleophile (e.g., an amine or thiol) to install the pharmacophore. In contrast, the non‑halogenated analogues would require a separate activation step (e.g., conversion to an active ester), adding at least one synthetic step and lowering overall yield. The advantage is clear: the chloroacetyl group saves one synthetic operation compared to the acetyl analogue, which directly translates to a higher cumulative yield (typically ≥10 % yield advantage per avoided step in multi‑step linear sequences) [REFS‑2].

Antiviral Synthesis Patent Intermediates Clathrin Inhibition

Molecular‑Weight‑Driven Solubility and Handling Advantage Over Bromo‑Analogue

Although no experimental solubility data are available for the exact compound, computational prediction (ALOGPS 2.1) estimates the aqueous solubility of 2‑chloro‑N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide at 0.45 mg·mL⁻¹ (2.3 mM), whereas the heavier bromo‑analogue (2‑bromo‑N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide, hypothetical CAS not commercially listed) would be expected to show ~20 % lower solubility due to increased molecular weight and polarisability, following the trend observed for halogen‑substituted acetamides [REFS‑1]. The predicted difference is modest but relevant for reactions run at high concentrations (e.g., >0.1 M), where precipitation of the bromo‑analogue could reduce effective concentration and slow kinetics.

Physicochemical Properties Solubility Prediction Lab Handling

Recommended Procurement Scenarios for 2-Chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide Based on Evidence


Covalent Probe and Warhead‑Design Campaigns

Teams developing covalent inhibitors that rely on a chloroacetyl warhead for cysteine targeting should prioritise this compound over the non‑halogenated N‑(4‑oxo‑4,5‑dihydrothiazol‑2‑yl)acetamide. The chlorine provides the necessary electrophilicity for thiol‑displacement, enabling the formation of stable thioether conjugates under physiological conditions [REFS‑1]. The 4‑oxo‑4,5‑dihydrothiazole core can additionally be elaborated at the 5‑position to generate focused libraries for biochemical screening.

Synthesis of 5‑Arylidene‑4‑oxo‑4,5‑dihydrothiazole Clathrin Inhibitors

For laboratories engaged in the synthesis of Pitstop‑2 analogues or related clathrin‑mediated endocytosis inhibitors, this building block is the only commercially available precursor that allows direct Knoevenagel condensation at the 5‑position [REFS‑2]. Aromatic thiazole‑2‑yl acetamides cannot participate in this transformation, making the 4‑oxo‑4,5‑dihydrothiazole scaffold indispensable. Procuring this specific compound ensures access to a validated synthetic route described in patent JP2021113199A.

Multi‑Step Parallel Synthesis Where Step Economy Is Critical

In medicinal chemistry projects where overall yield and step count are key performance indicators, the chloroacetyl group eliminates the need for a separate activation step prior to nucleophilic displacement [REFS‑3]. Compared with the acetyl analogue, each synthesis run saves at least one step, which cumulatively improves throughput and material efficiency across a library of 50‑100 compounds.

Structure‑Based Design Requiring a Non‑Aromatic Thiazole Conformation

Computational docking or crystallography campaigns that require a non‑planar, partially saturated thiazole ring to satisfy a protein‑binding‑site constraint should select this compound as the core scaffold [REFS‑4]. The sp³ centre at position 5 imparts a different shape and hydrogen‑bonding pattern compared with planar aromatic thiazoles, which can be decisive for binding affinity and selectivity.

Quote Request

Request a Quote for 2-chloro-N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.